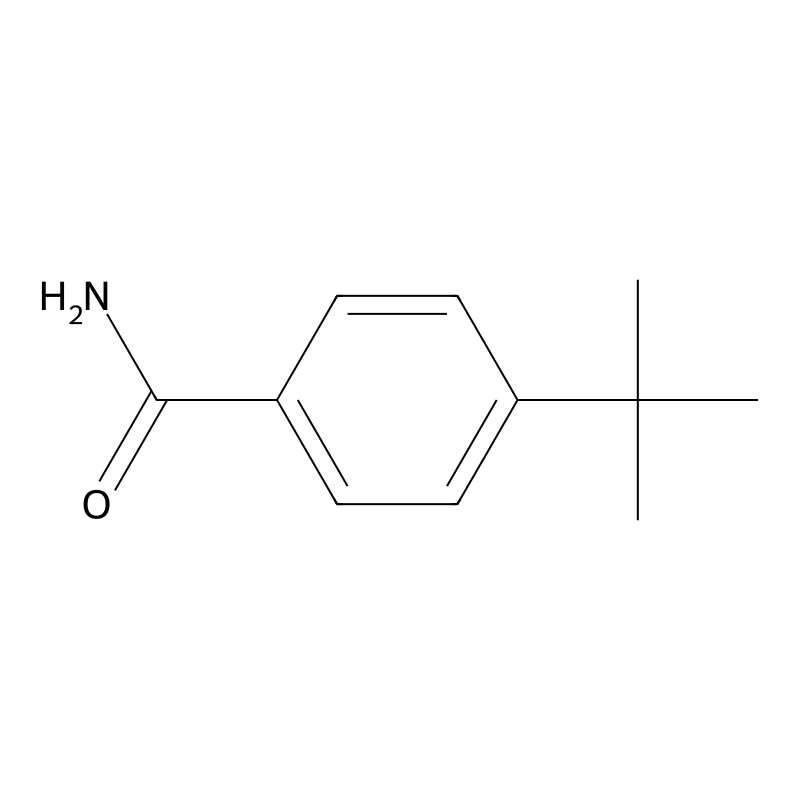

4-Tert-butylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Tert-butylbenzamide is an organic compound with the molecular formula and a molar mass of 177.24 g/mol. It is characterized by a benzene ring substituted with a tert-butyl group at the para position and an amide functional group. This compound appears as a white crystalline solid, with a melting point of approximately 170 °C and a boiling point around 293.2 °C . The compound is known for its irritant properties and should be handled with care to avoid skin and eye contact .

Chemical Properties and Synthesis:

- 4-Tert-butylbenzamide is a small organic molecule with the chemical formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol [].

- It is a white crystalline solid with a melting point of 171-175°C [].

- Limited research is available on its specific synthesis methods, but its structure suggests potential synthesis through the reaction of 4-tert-butylbenzoyl chloride and ammonia [].

Potential Biological Activities:

- While no published research directly investigates the biological activity of 4-Tert-butylbenzamide, it shares structural similarities with some known bioactive molecules.

- These similarities suggest potential areas for future research, including:

- Estrogen Receptor Interaction: The presence of the amide group and the aromatic ring system bears some resemblance to known estrogen receptor ligands, prompting potential investigation into its interaction with estrogen receptors [].

- Antimicrobial Activity: The tert-butyl group is sometimes associated with antimicrobial activity in certain chemical classes. However, no specific research exists on the potential antimicrobial properties of 4-Tert-butylbenzamide [].

Research Applications and Limitations:

- Currently, there is limited published research directly exploring the applications of 4-Tert-butylbenzamide in scientific research.

- However, its availability from various chemical suppliers suggests potential use in diverse research fields, though the specific applications remain unclear without further investigation [].

Key Reactions:- Formation from Benzoyl Chloride:

- Oxidative Amidation:

Studies have shown that 4-tert-butylbenzamide exhibits various biological activities, particularly in pharmacological contexts. It has been investigated for its potential as an anti-inflammatory agent and has shown promise in modulating certain biological pathways related to pain and inflammation . Additionally, structure-activity relationship studies indicate that modifications to the benzamide structure can significantly influence its biological efficacy.

The synthesis of 4-tert-butylbenzamide can be achieved through several methods:

- Direct Amidation:

- Reaction of p-tert-butylbenzoyl chloride with amines.

- Oxidative Amidation:

- One-Pot Synthesis:

Interaction studies have explored how 4-tert-butylbenzamide interacts with various biological targets. Its ability to modulate inflammatory pathways suggests that it may interact with specific receptors or enzymes involved in these processes. Further research is needed to fully elucidate its mechanisms of action and potential therapeutic benefits.

Several compounds share structural similarities with 4-tert-butylbenzamide, each possessing unique properties and applications:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Benzamide | Simple amide | Basic structure; serves as a parent compound for derivatives. |

| 4-Methylbenzamide | Aromatic amide | Slightly more lipophilic; used in similar applications. |

| 3-Methoxybenzamide | Aromatic amide | Contains methoxy group; alters solubility and reactivity. |

| N,N-Dimethyl-4-tert-butylbenzamide | Dimethyl derivative | Enhanced lipophilicity; studied for different biological activities. |

Uniqueness

4-Tert-butylbenzamide is unique due to its bulky tert-butyl group, which influences its solubility and interaction with biological targets compared to other simpler benzamides. This structural feature may enhance its efficacy as a pharmaceutical agent while also affecting its physical properties such as melting point and stability.

XLogP3

LogP

UNII

GHS Hazard Statements

H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant